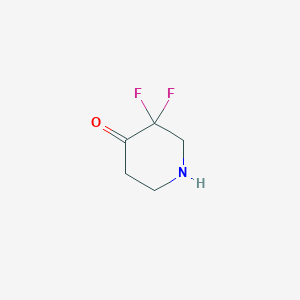

3,3-Difluoro-4-piperidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)3-8-2-1-4(5)9/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZWWZNZCUFGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 4 Piperidinone and Its Precursors

Retrosynthetic Analysis of 3,3-Difluoro-4-piperidinone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. scitepress.orgscribd.com For this compound, two principal retrosynthetic pathways can be envisioned.

Pathway A: Late-Stage Fluorination The most direct disconnection involves the two C-F bonds at the C-3 position. This suggests a precursor molecule, an N-protected 4-piperidinone, which would undergo a difluorination reaction. This approach is conceptually straightforward but faces challenges, as the direct gem-difluorination of a ketone adjacent to a nitrogen atom can be complex. beilstein-journals.orgnih.gov Monofluorination of N-protected 4-piperidones is well-documented, but achieving the second fluorination requires overcoming the deactivating effect of the first fluorine atom. beilstein-journals.org

Pathway B: Acyclic Precursor Assembly A more versatile approach involves disconnecting the piperidine (B6355638) ring itself. Breaking the C2-N and C5-C6 bonds leads back to an acyclic carbon skeleton. This strategy relies on building a linear precursor that already contains the key functional groups, including the gem-difluoro unit, followed by a cyclization step to form the piperidinone ring. nih.govresearchgate.net This method often provides better control over the placement of substituents and avoids the challenges of direct fluorination on a pre-formed ring. A key disconnection in this pathway is the C2-C3 bond, suggesting a Michael addition of a difluoro-enolate equivalent to an appropriate acceptor. nih.govacs.org

Classical Synthetic Routes to this compound

Classical approaches typically involve the construction of the fluorinated piperidine ring from linear, acyclic molecules through multi-step sequences.

Multi-Step Synthesis from Acyclic Precursors

A prominent strategy for synthesizing 3,3-difluoropiperidine (B1349930) systems involves building the carbon framework from acyclic starting materials that already contain the difluoromethylene group. One such method begins with a copper-mediated 1,4-addition (Michael addition) of ethyl bromodifluoroacetate to an α,β-unsaturated nitrile. nih.govacs.org This reaction effectively constructs the C4-C5-C6 portion of the piperidine ring while installing the difluoroacetate (B1230586) unit at the future C3 position.

The subsequent steps involve the chemical transformation of the functional groups to facilitate ring closure. The nitrile group is reduced to a primary amine, and the ester is hydrolyzed. This creates an amino acid precursor that is primed for cyclization. nih.gov

A different multi-step approach starts with 2,2-difluoro-4-pentenoic acid. researchgate.net This precursor undergoes an iodolactonization reaction to form an α,α-difluoro-γ-iodomethyl-γ-butyrolactone. The iodine is then displaced, for instance by an azide (B81097) group, which is subsequently reduced to an amine. This intermediate amine can then undergo a rearrangement and cyclization to form a 3,3-difluoro-5-hydroxy-2-piperidinone, which can be further oxidized to the desired 4-piperidinone. researchgate.net

Cyclization Strategies for Piperidinone Ring Formation

The final ring-forming step is critical in syntheses starting from acyclic precursors. Several cyclization strategies have been effectively employed.

Lactamization: In routes that generate a δ-amino-α,α-difluoro acid intermediate, a standard intramolecular amide bond formation (lactamization) is used to construct the piperidinone ring. This is a robust and widely used method for forming cyclic amides. nih.govacs.org

Reductive Amination/Cyclization: An alternative involves the cyclization of a linear precursor containing an amine and a ketone or aldehyde. For instance, a precursor with a terminal amine and a keto-ester functionality can undergo intramolecular reductive amination to form the piperidine ring.

Radical Cyclization: N-alkenyl-N-chloroamines are known to cyclize to form piperidines via radical pathways, often catalyzed by copper(I). researchgate.net A related strategy involves the N-halosuccinimide-induced cyclization of N-protected 2,2-difluoro-4-pentenylamines, which has been shown to yield 5-halo-3,3-difluoropiperidines. researchgate.net These halogenated intermediates are versatile handles for further functionalization.

The table below summarizes a representative multi-step synthesis involving a lactamization strategy.

| Step | Reactants | Reagent/Conditions | Product | Reference |

| 1 | 3-Substituted acrylonitrile, Ethyl bromodifluoroacetate | Copper powder, THF | Diethyl 2,2-difluoro-4-cyanopentanedioate derivative | nih.gov |

| 2 | Diethyl 2,2-difluoro-4-cyanopentanedioate derivative | Borane (BH₃) | δ-Amino-α,α-difluoroester | nih.gov |

| 3 | δ-Amino-α,α-difluoroester | Heat or acid/base catalysis | 3,3-Difluoro-2-piperidinone derivative | nih.gov |

| 4 | 3,3-Difluoro-2-piperidinone derivative | Oxidation/Reduction sequence | N-protected-3,3-difluoro-4-piperidinone | nih.gov |

Advanced Fluorination Techniques for C-3 Position Difluorination

Introducing two fluorine atoms onto the same carbon atom (gem-difluorination) adjacent to a carbonyl group requires specialized methods. Both electrophilic and nucleophilic strategies have been developed.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an enol or enolate intermediate with a reagent that delivers an electrophilic fluorine atom ("F+"). The most common reagent for this purpose is Selectfluor™ (F-TEDA-BF₄). beilstein-journals.orgorganic-chemistry.org

The direct difluorination of an N-protected 4-piperidone (B1582916) using electrophilic reagents is challenging. The first fluorination proceeds readily on the enol or enolate of the ketone. researchgate.net However, the introduction of the first electron-withdrawing fluorine atom makes the formation of the second enol intermediate more difficult, slowing down or preventing the second fluorination. beilstein-journals.org Therefore, achieving gem-difluorination often requires harsh conditions or specifically designed substrates. beilstein-journals.org

More advanced methods focus on the fluorination of activated precursors. For example, enamines or silyl (B83357) enol ethers derived from 4-piperidones can be fluorinated. organic-chemistry.org Research has also shown that acid catalysis can facilitate the electrophilic fluorination of ketones with Selectfluor™. researchgate.net While highly efficient methods for the direct gem-difluorination of 4-piperidones are not common, the stepwise monofluorination of related 1,3-dicarbonyl compounds is well-established and provides a basis for these strategies. organic-chemistry.org

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies introduce the difluoromethylene group from a nucleophilic source. This approach circumvents the difficulties of direct electrophilic difluorination of a ketone.

A highly effective method is the Reformatsky-type reaction using ethyl bromodifluoroacetate and a metal, such as zinc or copper. nih.govacs.orgthieme-connect.com In this process, the metal inserts into the carbon-bromine bond to create an organometallic nucleophile, which can then add to an electrophile. For the synthesis of the this compound scaffold, this reagent is typically added to an α,β-unsaturated acceptor in a Michael addition reaction, as detailed in Section 2.2.1. nih.govthieme-connect.com This is a powerful method as it builds the carbon skeleton and incorporates the CF₂ unit in a single, strategic step. The use of protic additives like acetic acid has been shown to improve the efficiency of the copper-mediated reaction. thieme-connect.com

Other nucleophilic methods include the deoxyfluorination of β-keto esters or 1,3-diketones using reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org However, these reagents can be hazardous and costly for large-scale production. thieme-connect.com A different approach is the dihydrofluorination of alkynes using a nucleophilic fluorine source like DMPU/HF in combination with a gold catalyst, which can produce gem-difluoromethylene compounds. organic-chemistry.org

The table below compares electrophilic and nucleophilic approaches for creating the C-CF₂-C=O moiety.

| Approach | Typical Reagent(s) | Precursor Type | Key Advantages | Key Challenges | References |

| Electrophilic | Selectfluor™ (F-TEDA-BF₄) | N-Protected 4-Piperidone | Direct approach on pre-formed ring | Difficult to achieve difluorination; regioselectivity issues. | beilstein-journals.orgnih.govresearchgate.net |

| Nucleophilic | Ethyl bromodifluoroacetate, Copper | α,β-Unsaturated Nitrile/Ester | Incorporates CF₂ unit during skeleton construction; high efficiency. | Multi-step process involving subsequent cyclization. | nih.govacs.orgthieme-connect.com |

Stereochemical Control and Regioselectivity in this compound Synthesis

The precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific position of chemical reactions (regioselectivity) are critical aspects in the synthesis of complex molecules like this compound.

Recent advancements have provided novel methods for achieving high levels of stereocontrol in the synthesis of fluorinated piperidines. One notable strategy involves a dearomatization-hydrogenation (DAH) process. nih.gov This method utilizes a rhodium catalyst to first break the aromaticity of easily accessible fluoropyridine precursors. chemeurope.comnih.gov This initial step makes it possible to then transfer hydrogen atoms to a specific face of the ring system in a highly diastereoselective manner, resulting in all-cis-(multi)fluorinated piperidines. chemeurope.comnih.gov This approach is significant as it allows for the creation of non-flat, complex three-dimensional structures which can be beneficial for the development of new drugs. chemeurope.com

While the DAH process focuses on creating specific stereoisomers, other methods have been developed to control the position of substituents on the piperidine ring. For instance, synthetic strategies towards 4-substituted 3,3-difluoropiperidines have been explored. nih.gov One such method involves the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by a series of reactions including reduction, lactamization, and subsequent reduction of the lactam to yield the desired 4-substituted 3,3-difluoropiperidine. nih.gov This multi-step process demonstrates a viable route to introduce functionality at the 4-position of the 3,3-difluoropiperidine core.

The generation and trapping of a 3,4-piperidyne intermediate has also been reported as a method to synthesize functionalized piperidines with controlled regioselectivity. nih.gov Computational and experimental studies have been used to understand and predict the regiochemical outcome of these reactions. nih.gov

Table 1: Comparison of Synthetic Strategies for Stereochemical and Regiochemical Control

| Method | Key Features | Outcome | Reference |

| Dearomatization-Hydrogenation (DAH) | Rhodium-catalyzed, one-pot reaction from fluoropyridines. | Highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. | nih.gov |

| Multi-step Synthesis | 1,4-addition, reduction, lactamization, and further reduction. | Synthesis of 4-substituted 3,3-difluoropiperidines. | nih.gov |

| 3,4-Piperidyne Intermediate | Generation and trapping of a reactive intermediate. | Regioselective synthesis of functionalized piperidines. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to improve the environmental footprint of the manufacturing process.

One key aspect of green chemistry is the development of efficient, one-pot reactions that minimize waste and energy consumption. The aforementioned DAH process for producing fluorinated piperidines is an example of such an approach, as it combines two reaction steps in a single vessel. chemeurope.com This not only simplifies the synthetic procedure but also reduces the need for purification of intermediates, which often involves the use of large quantities of solvents.

Another important consideration is the source of the fluorine atoms. Traditionally, the synthesis of fluorinated compounds has sometimes relied on reagents that are now considered per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. uva.nl Recent research has focused on developing PFAS-free synthesis routes. uva.nl For example, methods that utilize caesium fluoride (B91410) salt as the fluorine source offer a more environmentally friendly alternative. uva.nl

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. Catalysts, including enzymes or other molecules, can speed up reactions, make them more selective, and often operate under milder conditions, thereby reducing energy consumption. chemeurope.com The use of catalysts in the synthesis of fluorinated piperidones can lead to more sustainable and efficient production methods. nih.gov

Table 2: Application of Green Chemistry Principles in Piperidinone Synthesis

| Green Chemistry Principle | Application in Fluorinated Piperidinone Synthesis | Benefit | Reference |

| Atom Economy / One-Pot Reactions | Dearomatization-Hydrogenation (DAH) process. | Reduced waste, simplified procedure, less solvent use. | chemeurope.com |

| Use of Safer Chemicals | PFAS-free fluorination methods using caesium fluoride. | Avoids persistent environmental pollutants. | uva.nl |

| Catalysis | Use of rhodium and other catalysts for hydrogenation and other transformations. | Increased reaction efficiency, milder conditions, reduced energy consumption. | chemeurope.com |

Chemical Reactivity and Transformations of 3,3 Difluoro 4 Piperidinone

Reactions at the Ketone Functionality (C-4) of 3,3-Difluoro-4-piperidinone

The C-4 ketone is a primary site for a variety of chemical transformations, including reductions, nucleophilic additions, and condensations to form imines and enamines.

Reductions and Oxidations of the Carbonyl Group

The reduction of the carbonyl group in N-protected this compound derivatives is a common transformation used to produce 3,3-difluoro-4-hydroxypiperidines. These alcohol derivatives are valuable intermediates in medicinal chemistry.

Reductions: The ketone is readily reduced by standard hydride reagents. For instance, the reduction of N-Boc-3,3-difluoro-4-piperidinone with sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol yields tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. The commercial availability of this product underscores the routine nature of this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

| Starting Material | Reagent | Solvent | Product |

| N-Boc-3,3-difluoro-4-piperidinone | Sodium Borohydride (NaBH₄) | Methanol | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate |

| N-Benzyl-3,3-difluoro-4-piperidinone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 1-Benzyl-3,3-difluoro-4-hydroxypiperidine |

Oxidations: The ketone functionality at C-4 of this compound is at a relatively high oxidation state and is generally resistant to further oxidation under standard conditions. Reactions that typically oxidize ketones, such as the Baeyer-Villiger oxidation, would lead to lactone formation, but specific examples involving this substrate are not widely reported in the literature.

Nucleophilic Additions to the Ketone

The enhanced electrophilicity of the C-4 carbonyl carbon facilitates various nucleophilic addition reactions, allowing for the introduction of carbon-based substituents at this position.

Wittig Reaction: The Wittig reaction provides a classic method for converting ketones into alkenes. While specific examples for this compound are not prevalent, the reaction is well-documented for the analogous N-Boc-4-piperidone. In this reaction, the ketone reacts with a phosphorus ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to form an exocyclic double bond. google.com It is anticipated that N-Boc-3,3-difluoro-4-piperidinone would undergo a similar transformation to yield tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate. This reaction is a valuable tool for creating carbon-carbon bonds and introducing unsaturation into the piperidine (B6355638) ring. google.com

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the C-4 ketone is expected to produce tertiary alcohols. This reaction would involve the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C-4 position.

| Reagent Type | General Reactant | Expected Product (after workup) |

| Phosphorus Ylide (Wittig) | Ph₃P=CH₂ | 4-Methylene-3,3-difluoropiperidine derivative |

| Grignard Reagent | R-MgX | 4-Alkyl/Aryl-3,3-difluoro-4-hydroxypiperidine derivative |

| Organolithium Reagent | R-Li | 4-Alkyl/Aryl-3,3-difluoro-4-hydroxypiperidine derivative |

Enamine and Imine Formation from this compound

The reaction of the C-4 ketone with amines can lead to the formation of either imines (Schiff bases) or enamines, depending on the nature of the amine used. These reactions typically require acid catalysis and removal of water to drive the equilibrium towards the product. libretexts.org

Imine Formation: Condensation with primary amines (R-NH₂) under acidic conditions results in the formation of imines, where the carbonyl oxygen is replaced by a C=N-R double bond. researchgate.net The enhanced electrophilicity of the carbonyl in this compound, due to the adjacent fluorine atoms, is expected to facilitate this reaction. The synthesis of fluorinated imines via mechanochemical methods from fluorinated benzaldehydes has been reported, supporting the feasibility of imine formation from fluorinated carbonyl compounds. nih.gov

Enamine Formation: Reaction with secondary amines (R₂NH), such as pyrrolidine (B122466) or morpholine, leads to the formation of enamines. In this case, after the initial addition of the amine to the ketone, dehydration occurs via the loss of a proton from an adjacent carbon (C-5), resulting in a nitrogen-substituted alkene. libretexts.org The formation of the enamine introduces a nucleophilic carbon at the C-5 position, which can then be used for subsequent alkylation or acylation reactions, known as the Stork enamine synthesis.

Reactivity of the Piperidinone Nitrogen

The secondary amine nitrogen of this compound is a nucleophilic center and readily participates in reactions such as alkylation and acylation, allowing for the introduction of a wide range of substituents. These reactions are typically performed after deprotection if the starting material is N-protected.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the generated acid. Reductive amination is another common method for N-alkylation, where the piperidinone reacts with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation: Acylation of the piperidinone nitrogen is readily achieved by treating it with acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as triethylamine or pyridine (B92270). This reaction forms an N-acyl derivative (an amide), which can alter the electronic properties and conformational preferences of the piperidine ring.

| Reaction Type | Reagent | Base (if applicable) | Product |

| N-Alkylation | Benzyl (B1604629) Bromide | K₂CO₃ | 1-Benzyl-3,3-difluoro-4-piperidinone |

| N-Acylation | Acetyl Chloride | Triethylamine | 1-Acetyl-3,3-difluoro-4-piperidinone |

| N-Acylation | Acetic Anhydride | Pyridine | 1-Acetyl-3,3-difluoro-4-piperidinone |

Formation of N-Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a ketone and a reactive secondary amine (or a precursor to it), makes it a valuable scaffold for the synthesis of fused and spiro N-heterocyclic derivatives.

Spiro-heterocycles: The ketone at C-4 can participate in reactions to form spirocyclic systems, where the C-4 carbon is shared between the piperidine ring and a new heterocyclic ring. A notable example is the Bucherer–Bergs reaction, which involves the one-pot synthesis of spiro-hydantoins from cyclic ketones, ammonium (B1175870) carbonate, and potassium cyanide. mdpi.com This multicomponent reaction would yield a spiro-hydantoin derivative of this compound.

Fused Heterocycles: The ketone and the nitrogen atom (or a substituent attached to it) can be involved in cyclocondensation reactions to form fused heterocyclic systems. For example, condensation of 4-piperidone (B1582916) derivatives with reagents containing two electrophilic sites or a nucleophilic and an electrophilic site can lead to the formation of fused pyrimidine rings, such as tetrahydropyrido[4,3-d]pyrimidines. These reactions expand the structural diversity and potential biological applications of the this compound core.

Transformations Involving the Difluoro Moiety (C-3)

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the molecule's stability, conformation, and reactivity.

The stability of the vicinal difluoro group in this compound is largely governed by stereoelectronic effects, most notably the gauche effect. This phenomenon describes the tendency of a conformation with adjacent electronegative substituents to be more stable when they are in a gauche relationship (approximately 60° dihedral angle) rather than an anti relationship (180° dihedral angle). wikipedia.orgchemeurope.comnih.gov The primary explanation for this stability is hyperconjugation, where electron density is donated from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche conformation.

In the context of the piperidinone ring, the two C-F bonds will influence the ring's conformational preference. Furthermore, the strong electron-withdrawing nature of the fluorine atoms impacts the adjacent carbonyl group at C-4. This inductive effect increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to a non-fluorinated piperidinone. beilstein-journals.org However, the same stereoelectronic effects that stabilize the C-F bonds also make them relatively inert to direct displacement. The stability of the α,α-difluorinated ketone moiety is also a factor, as these groups are generally resistant to enolization under typical conditions. sapub.org

| Stereoelectronic Effect | Description | Impact on this compound |

|---|---|---|

| Gauche Effect | Preference for a gauche conformation between vicinal electronegative substituents. wikipedia.orgchemeurope.com | Stabilizes the conformation where C-F bonds are gauche to each other and influences the overall ring pucker. |

| Hyperconjugation | Donation of electron density from a σ bonding orbital to a σ* antibonding orbital (e.g., σC-H → σ*C-F). wikipedia.org | Primary stabilizing force for the gauche conformation, increasing the stability of the C-F bonds. |

| Inductive Effect | Withdrawal of electron density through sigma bonds by electronegative fluorine atoms. | Increases the electrophilicity of the C-4 carbonyl carbon. |

Direct nucleophilic displacement of a fluorine atom from a difluorinated carbon is a challenging transformation due to the strength of the carbon-fluorine bond and the poor leaving group ability of the fluoride (B91410) ion. In α-fluoro ketones, nucleophilic attack typically occurs at the carbonyl carbon rather than leading to substitution of the fluorine atom. beilstein-journals.org

For a substitution reaction to occur at C-3, specific activation would likely be required. While research on this compound itself is limited, studies on related α,α-halocarbonyl compounds provide some insight. For instance, in α,α-chlorofluoro carbonyl compounds, nucleophilic substitution of the chlorine atom can proceed via an S_N2 mechanism without loss of optical purity, suggesting that if a better leaving group were present at C-3, substitution could be feasible. nih.gov However, displacing fluorine under similar conditions is significantly more difficult.

Advanced methods, potentially involving transition metal catalysis, might be necessary to activate the C-F bond for a displacement reaction. For example, copper-catalyzed fluorination of aryl bromides has been developed, indicating the potential for copper to mediate C-F bond transformations, although this has not been demonstrated for saturated aliphatic systems like difluoropiperidinone. rsc.org

Ring-Opening and Ring-Expansion/Contraction Reactions of the Piperidinone Core

The piperidinone scaffold can undergo various skeletal rearrangements.

Ring-Opening Reactions: The lactam functionality within the piperidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of a linear amino acid derivative. More targeted ring-opening reactions can be achieved by activating the nitrogen atom. For example, N-acylation can make the ring more susceptible to nucleophilic attack, a strategy used in the opening of N-acylated aziridines. dicp.ac.cn A similar principle could potentially be applied to N-acyl-3,3-difluoro-4-piperidinone, where a nucleophile could attack the C-2 or C-6 positions, leading to ring cleavage.

Ring-Expansion Reactions: Ring expansion of piperidine derivatives to azepanes has been documented. nih.gov One potential, though speculative, pathway for the expansion of this compound could involve a reaction sequence analogous to the Tiffeneau-Demjanov rearrangement. This might involve conversion of the C-4 ketone to a cyanohydrin, followed by reduction and diazotization to generate a carbocation that could trigger a one-carbon ring expansion. Another approach involves the ring expansion of related pyrrolidine systems to form substituted piperidines, suggesting that building blocks derived from other rings could lead to the piperidinone skeleton. rsc.org

Ring-Contraction Reactions: Photochemical reactions are a known method for inducing ring contractions in cyclic ketones. Specifically, visible light-mediated ring contraction of α-acylated piperidines can yield cis-1,2-disubstituted cyclopentane scaffolds. nih.gov This transformation proceeds via a Norrish type II reaction involving a 1,5-hydrogen atom transfer. nih.gov It is conceivable that an N-aroyl derivative of this compound could undergo a similar photochemical rearrangement, leading to a difluorinated cyclopentylamine derivative.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds. For this compound, catalytic reactions could potentially target the C-H bonds adjacent to the nitrogen or the carbonyl group.

The α-arylation of carbonyl compounds is a well-established C-C bond-forming reaction, and recent advancements have extended this methodology to α-fluoro ketones. nih.gov Palladium-catalyzed enantioselective α-arylation of α-fluorooxindoles with aryl triflates has been achieved using a Pd-Segphos complex. nih.gov This suggests a strong possibility for the α-arylation of N-protected this compound at the C-5 position. The reaction would likely proceed through the formation of a palladium enolate, followed by reductive elimination to form the C-C bond.

| Catalyst System | Potential Transformation | Target Site | Relevant Precedent |

|---|---|---|---|

| Palladium / Biarylphosphine Ligand | α-Arylation | C-5 position | Asymmetric α-arylation of α-fluorooxindoles. nih.gov |

| Palladium / Biarylphosphine Ligand | Buchwald-Hartwig Amination | Nitrogen atom | Cross-coupling of amines and aryl halides. wikipedia.org |

| Copper | C-F Bond Functionalization | C-3 position | Fluorination of aryl bromides (challenging for aliphatic C-F). rsc.org |

Furthermore, the nitrogen atom of the piperidinone ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which could be used to introduce aryl or heteroaryl substituents onto the nitrogen. wikipedia.org While direct catalytic functionalization of the C-F bonds remains a significant challenge, palladium-catalyzed C-F bond cleavage has been demonstrated in perfluoro organic compounds, hinting at the long-term potential for such transformations even in saturated systems under specific conditions. mdpi.com

Synthesis and Exploration of 3,3 Difluoro 4 Piperidinone Derivatives and Analogues

Design Principles for New 3,3-Difluoro-4-piperidinone Analogues

The design of new analogues of this compound is guided by several key principles aimed at modulating the physicochemical and pharmacological properties of the molecule. The introduction of the gem-difluoro group at the C-3 position is a strategic choice to influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

One of the primary motivations for incorporating fluorine is to block metabolic oxidation at the C-3 position, a common site of degradation in piperidine-containing compounds. The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby enhancing the pharmacokinetic profile of the molecule. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the piperidine (B6355638) nitrogen and the reactivity of the adjacent carbonyl group, which can be crucial for target engagement.

Substitutions at the C-2, C-5, and C-6 positions offer opportunities to introduce additional points of diversity and to control the stereochemistry of the molecule. These substitutions can be designed to probe the steric and electronic requirements of a binding site, leading to improved potency and selectivity. The incorporation of the this compound core into fused ring systems is a strategy to create more rigid and conformationally defined structures, which can lead to higher affinity and selectivity for a specific target.

Synthetic Routes to N-Substituted 3,3-Difluoro-4-piperidinones

The synthesis of N-substituted 3,3-difluoro-4-piperidinones can be achieved through various methods, primarily involving the N-alkylation or N-arylation of a pre-existing this compound core or by constructing the N-substituted ring system from acyclic precursors.

A common approach involves the direct N-alkylation of this compound hydrochloride with an appropriate alkyl halide in the presence of a base. This method is versatile and allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups. For instance, the synthesis of N-benzyl-3,3-difluoro-4-piperidinone can be accomplished by reacting this compound with benzyl bromide in the presence of a suitable base.

Another strategy is the reductive amination of this compound with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. This one-pot procedure is highly efficient for the synthesis of N-alkyl and N-benzyl derivatives.

The synthesis of N-aryl derivatives can be more challenging and may require transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of this compound with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand.

An alternative approach to N-substituted derivatives is the Dieckmann condensation of a diester precursor derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation. While this method is more convergent, it may require careful optimization of the reaction conditions.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Alkyl halide, Base | N-Alkylation | N-Alkyl-3,3-difluoro-4-piperidinone |

| This compound | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | N-Alkyl-3,3-difluoro-4-piperidinone |

| This compound | Aryl halide, Pd/Cu catalyst | Buchwald-Hartwig Amination | N-Aryl-3,3-difluoro-4-piperidinone |

| Primary amine, Acrylate | Base, then Acid/Heat | Dieckmann Condensation | N-Substituted-4-piperidone |

Synthesis of C-2, C-5, and C-6 Substituted 3,3-Difluoro-4-piperidinones

The introduction of substituents at the C-2, C-5, and C-6 positions of the this compound ring significantly expands the chemical space of this scaffold. Various synthetic strategies can be employed to achieve these substitutions, often relying on the functionalization of a pre-formed piperidinone ring or by constructing the substituted ring from acyclic precursors.

For the synthesis of C-2 and C-6 substituted derivatives, the Petrenko-Kritschenko piperidone synthesis offers a convergent approach. wikipedia.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine or ammonia. By choosing appropriately substituted starting materials, substituents can be introduced at the C-2 and C-6 positions of the resulting piperidinone. It is important to note that the applicability of this reaction to the synthesis of 3,3-difluorinated piperidones would depend on the availability of a suitable difluorinated β-ketoester.

Alkylation of the enolate of an N-protected this compound can be a viable method for introducing substituents at the C-5 position. The regioselectivity of the alkylation can be controlled by the choice of the base and the reaction conditions.

Another approach involves the conjugate addition of nucleophiles to a suitable α,β-unsaturated precursor. For example, a Michael addition to an N-protected 3,3-difluoro-2,3-dihydro-4-pyridone could introduce a substituent at the C-5 position.

| Position of Substitution | Synthetic Method | Key Features |

| C-2, C-6 | Petrenko-Kritschenko piperidone synthesis | Multicomponent reaction, convergent |

| C-5 | Enolate alkylation | Requires N-protection, regioselectivity can be an issue |

| C-5 | Michael addition to a dihydropyridone | Conjugate addition of a nucleophile |

Incorporation of this compound into Fused Ring Systems

The incorporation of the this compound moiety into fused ring systems leads to the formation of more complex and rigid molecular architectures, which can have improved pharmacological properties. Spirocyclic and other fused piperidine derivatives can be synthesized through intramolecular cyclization reactions or by cycloaddition reactions.

Spirocyclic piperidines can be prepared from this compound through a variety of methods. One approach involves the reaction of the piperidinone with a suitable bis-nucleophile that can cyclize onto the carbonyl carbon and another position of the ring. For instance, the synthesis of spiro-oxazolidinones can be achieved by reacting the piperidinone with an amino alcohol. The formation of spiro-hydantoins is also possible through reaction with cyanide and ammonium (B1175870) carbonate, followed by hydrolysis.

Intramolecular radical cyclization of a suitably functionalized N-substituted this compound can lead to the formation of fused bicyclic systems. nih.gov For example, an N-alkenyl or N-aryl halide substituted piperidinone could undergo radical-mediated cyclization to form a new ring fused to the piperidine core.

[3+2] cycloaddition reactions of azomethine ylides generated from this compound with various dipolarophiles can be used to construct fused pyrrolidine (B122466) rings. nih.gov This approach allows for the creation of complex polycyclic systems with multiple stereocenters.

| Fused Ring System | Synthetic Method | Key Transformation |

| Spirocyclic piperidines | Reaction with bis-nucleophiles | Formation of a spiro-center at C-4 |

| Fused bicyclic systems | Intramolecular radical cyclization | Formation of a new C-C bond |

| Fused pyrrolidines | [3+2] Cycloaddition of azomethine ylides | Formation of a five-membered ring |

Methodologies for Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial for the preparation of enantiomerically pure compounds with defined pharmacological activities. Asymmetric synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool.

One promising approach for the stereoselective introduction of a substituent at the C-5 position is the asymmetric alkylation of an N-protected this compound using a chiral auxiliary. For example, the formation of a chiral hydrazone from the piperidinone, followed by deprotonation and alkylation, can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched C-5 substituted product.

Catalytic asymmetric methods, such as enantioselective conjugate addition to an N-protected 3,3-difluoro-2,3-dihydro-4-pyridone, can also be employed to introduce a chiral center at the C-5 position. Chiral organocatalysts or metal complexes can be used to control the stereochemical outcome of the reaction.

Furthermore, the stereoselective reduction of the carbonyl group at C-4 can lead to the formation of chiral 3,3-difluoro-4-piperidinols with two new stereocenters. The use of chiral reducing agents or catalytic asymmetric hydrogenation can provide access to specific diastereomers with high enantiomeric excess.

| Chiral Center Position | Methodology | Key Principle |

| C-5 | Asymmetric alkylation with a chiral auxiliary | Diastereoselective alkylation of a chiral derivative |

| C-5 | Catalytic asymmetric conjugate addition | Enantioselective Michael addition |

| C-4 | Stereoselective reduction of the carbonyl | Diastereoselective or enantioselective reduction |

Theoretical and Computational Studies of 3,3 Difluoro 4 Piperidinone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. For a molecule like 3,3-Difluoro-4-piperidinone, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) would be employed to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net

The presence of the two highly electronegative fluorine atoms at the C3 position is expected to have a substantial impact on the electronic distribution within the molecule. This gem-difluoro substitution alpha to the carbonyl group induces a strong electron-withdrawing effect through the sigma framework (negative inductive effect, -I). This effect would polarize the C3-C4 and C3-C2 bonds, leading to a significant partial positive charge on the C3 carbon.

Key analyses that would be performed include:

Natural Bond Orbital (NBO) Analysis: This analysis would quantify the charge distribution and identify key orbital interactions. For this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds, which contribute to the stability of the ring's conformation. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, the most negative potential (red regions) would be concentrated around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. The regions around the N-H proton would show a positive potential (blue region), highlighting its function as a hydrogen bond donor.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound.

Conformational Analysis and Energetics of this compound

The conformational landscape of piperidine (B6355638) rings is a well-studied area, and these principles can be extended to this compound. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The introduction of substituents, especially electronegative ones like fluorine, significantly influences the conformational equilibrium.

In fluorinated cyclic systems, there is often a preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on sterics alone. This preference is attributed to a combination of electrostatic and hyperconjugative effects. Specifically, the gauche effect and stabilizing hyperconjugative interactions of the type σ(C–H) → σ*(C–F) play a crucial role. nih.gov

For this compound, the piperidine ring would exist in a chair conformation. The gem-difluoro group places one fluorine in an axial position and one in an equatorial position. The stability of this arrangement is influenced by several factors:

Anomeric Effects: Hyperconjugation involving the nitrogen lone pair and the antibonding orbitals of the C-C and C-F bonds will contribute to conformational stability.

Computational studies on 4-substituted piperidines have shown that polar substituents can lead to a stabilization of the axial conformer upon protonation of the ring nitrogen. nih.gov While this compound is substituted at the 3-position, similar electrostatic interactions between the fluorines and a protonated nitrogen would be expected to influence the ring's pucker and stability.

Below is a table showing calculated conformational free energy differences for related fluorinated compounds, which illustrates the energetic principles that would govern the conformation of this compound.

| Compound | Conformation 1 | Conformation 2 | ΔE (kJ/mol) | Solvent | Method |

| 1,3-Difluoropropane | gg(l) | ga | 5.0 | Vacuum | M05-2X |

| 1,3-Difluoropropane | gg(l) | aa | 15.1 | Vacuum | M05-2X |

| 4-Fluoropiperidinium | Axial F | Equatorial F | -3.3 | - | COSMIC Force-Field |

This table is generated based on data for analogous compounds to illustrate the energetic effects of fluorine substitution. 'gg(l)' refers to a 'like' gauche-gauche conformation, 'ga' to gauche-anti, and 'aa' to anti-anti. nih.govnih.gov

DFT Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the calculation of transition state structures and activation energies. mdpi.combeilstein-journals.orgrsc.org Although specific mechanistic studies on this compound are not prominent in the literature, DFT could be applied to understand its reactivity in various transformations.

Potential reactions of this compound that could be studied with DFT include:

Nucleophilic Addition to the Carbonyl: The electron-withdrawing gem-difluoro group at the adjacent C3 position would enhance the electrophilicity of the C4 carbonyl carbon, making it more susceptible to nucleophilic attack. DFT calculations could model the reaction pathway for the addition of nucleophiles like organometallics or hydrides, determining the activation barriers and the stereoselectivity of the resulting alcohol.

Reactions at the α-Protons: The protons on the C2 and C5 carbons are α to the nitrogen and, in the case of C5, also α to the carbonyl group. DFT could be used to calculate the pKa of these protons and model their removal to form enolates or enamines. The calculations would help predict the regioselectivity of enolate formation and subsequent alkylation reactions.

Cycloaddition Reactions: The C=O bond or enol/enamine derivatives could participate in cycloaddition reactions. DFT is highly effective at modeling the concerted or stepwise nature of these reactions and predicting the regio- and stereochemical outcomes. mdpi.com

For any proposed reaction, DFT calculations would provide a detailed energy profile, identifying intermediates and the rate-determining transition state. This information is crucial for optimizing reaction conditions and predicting product distributions.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com While no specific MD studies on this compound have been published, this technique would be invaluable for understanding its behavior in condensed phases and its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation of this compound would involve the following:

System Setup: A simulation box would be created containing one or more molecules of this compound solvated in a chosen solvent (e.g., water, chloroform).

Force Field Application: A suitable force field (e.g., OPLS, AMBER) would be assigned to describe the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation: Newton's equations of motion are solved iteratively to generate a trajectory of atomic positions over a set period, typically nanoseconds to microseconds.

From the resulting trajectory, several properties can be analyzed:

Solvation Structure: The radial distribution function can be calculated to understand how solvent molecules arrange themselves around the solute, particularly around the polar N-H and C=O groups and the fluorinated carbon.

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, showing transitions between different chair and boat conformations of the piperidine ring and providing insight into its flexibility.

Intermolecular Interactions: If simulated with another molecule, such as a protein, MD can reveal the specific interactions (e.g., hydrogen bonds, van der Waals contacts) that govern binding. nih.govnih.gov The stability of a potential binding pose can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. mdpi.com

In Silico Prediction of Reactivity and Selectivity for this compound Transformations

In silico methods encompass a wide range of computational techniques used to predict the properties and reactivity of molecules without performing laboratory experiments. For this compound, these methods can provide valuable foresight into its chemical behavior.

Reactivity Prediction:

Quantum Chemical Descriptors: As discussed in Section 5.1, properties calculated via DFT, such as the HOMO-LUMO gap and MEP maps, serve as powerful predictors of reactivity. A small HOMO-LUMO gap suggests higher reactivity. The MEP map identifies the most likely sites for nucleophilic and electrophilic attack. The strong negative potential on the carbonyl oxygen and the positive potential near the N-H proton clearly mark them as centers of reactivity.

Charge Analysis: Calculation of partial atomic charges (e.g., Mulliken or NBO charges) quantifies the electrophilicity of different atoms. The C4 carbonyl carbon and the C3 carbon attached to the fluorines are expected to carry significant partial positive charges, marking them as potential electrophilic sites.

Selectivity Prediction:

Regioselectivity: In reactions with multiple possible outcomes, such as enolate formation, DFT can be used to predict the regioselectivity by comparing the thermodynamic stability of the possible products or the activation energies of the competing pathways. The pathway with the lowest activation barrier is the kinetically favored one.

Stereoselectivity: For reactions creating new chiral centers, computational methods can predict the diastereomeric or enantiomeric excess. By calculating the energies of the transition states leading to different stereoisomers, the preferred pathway can be identified. For example, in the reduction of the carbonyl group, the approach of a hydride reagent can be modeled from either the axial or equatorial face of the ring, and the corresponding transition state energies will determine the stereochemical outcome.

These predictive models are essential in modern chemical synthesis for designing efficient and selective reaction pathways, thereby reducing the need for extensive experimental screening.

Advanced Spectroscopic Characterization Methodologies for 3,3 Difluoro 4 Piperidinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3,3-Difluoro-4-piperidinone, providing detailed information about the chemical environment of each nucleus.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the methylene (B1212753) protons of the piperidine (B6355638) ring. The protons on carbons adjacent to the nitrogen (C2 and C6) and the ketone (C5) exhibit distinct chemical shifts and coupling patterns. Typically, the protons at C2 and C6 appear as multiplets in the range of δ 3.0-3.5 ppm, while the protons at C5 are shifted further downfield due to the deshielding effect of the adjacent carbonyl group, appearing around δ 2.5-3.0 ppm. The presence of fluorine atoms on C3 significantly influences the signals of adjacent protons through scalar coupling (J-coupling), leading to more complex splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon (C4) is readily identified by its characteristic downfield chemical shift, typically in the range of δ 200-210 ppm. The gem-difluorinated carbon (C3) appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C2 and C6) resonate around δ 45-55 ppm, while the C5 carbon appears at a slightly more downfield position. For comparison, in the parent piperidine molecule, the C2/C6 carbons appear at approximately δ 47.7 ppm and the C3/C5 carbons at δ 27.5 ppm. In N-benzyl-4-piperidone, the C2/C6 carbons are found at δ 52.9 ppm and the C3/C5 carbons at δ 41.0 ppm.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. However, this signal will be split into a triplet due to two-bond coupling with the two protons on the adjacent C2 and C5 methylene groups (²JFH). The chemical shift of the fluorine signal is a sensitive probe of the local electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| ¹H (C2-H₂) | 3.2 - 3.5 ppm | m | |

| ¹H (C5-H₂) | 2.8 - 3.2 ppm | t | ³JHH |

| ¹H (C6-H₂) | 3.0 - 3.3 ppm | m | |

| ¹³C (C2) | ~50 - 55 ppm | t | ²JCF |

| ¹³C (C3) | ~120 - 125 ppm | t | ¹JCF |

| ¹³C (C4) | ~205 - 210 ppm | t | ²JCF |

| ¹³C (C5) | ~35 - 40 ppm | t | ²JCF |

| ¹³C (C6) | ~45 - 50 ppm | s | |

| ¹⁹F | Varies | t | ²JFH |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between the protons on C5 and C6, and between the protons on C2 and the N-H proton (if not exchanged), confirming the sequence of methylene groups within the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. jeol.com It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signals in the δ 3.2-3.5 ppm range would show a correlation to the carbon signal at δ ~50-55 ppm, assigning them to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. jeol.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons on C2 and C5 would show correlations to the carbonyl carbon (C4) and the gem-difluorinated carbon (C3), confirming their positions relative to these key functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically observed in the region of 1720-1740 cm⁻¹. The presence of the electron-withdrawing fluorine atoms adjacent to the carbonyl group can shift this frequency to a higher wavenumber compared to a non-fluorinated piperidone. The N-H stretching vibration of the secondary amine appears as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations are expected to give rise to strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity may vary. The symmetric C-F stretching vibrations are often strong in the Raman spectrum, providing a clear indication of the difluoro substitution. The skeletal vibrations of the piperidine ring will also give rise to a series of bands in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (CH₂) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1720 - 1740 |

| C-N | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1200 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₅H₇F₂NO), the exact mass of the molecular ion (M⁺˙) would be used to confirm its elemental formula.

In electron ionization (EI) mass spectrometry, the molecular ion may be observed, but significant fragmentation is also expected. The fragmentation of cyclic amines and ketones is often directed by the heteroatom and the carbonyl group. A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the loss of an ethyl radical or other small fragments. The presence of the ketone and the gem-difluoro group will influence the fragmentation pathways. Likely fragmentation could involve the loss of CO, HF, or C₂H₄. The analysis of these fragment ions helps to piece together the structure of the original molecule. Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 135 | [C₅H₇F₂NO]⁺˙ | (Molecular Ion) |

| 107 | [C₄H₅F₂N]⁺˙ | CO |

| 87 | [C₃H₄FN]⁺˙ | CO, HF |

| 57 | [C₃H₅N]⁺˙ | CO, F₂, H₂ |

X-ray Crystallography for Solid-State Structure Determination

It is highly probable that the piperidine ring in this compound adopts a chair conformation, as this is the most stable arrangement for six-membered rings. nih.govnih.gov In this conformation, substituents can occupy either axial or equatorial positions. The conformational preference of substituents is governed by a combination of steric and electronic effects. For derivatives, the orientation of substituents on the nitrogen and other ring carbons would be clearly defined. X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. For example, the C-F bond lengths and the F-C-F bond angle would be accurately determined, and any distortions in the piperidine ring due to the gem-difluoro substitution would be evident.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if applicable to chiral derivatives)

While this compound itself is achiral, derivatives with substituents at other positions on the ring can be chiral. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining their absolute configuration and studying their stereochemical properties.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The electronic transitions of chromophores within the molecule, such as the n→π* transition of the carbonyl group, will give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore. By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a chiral center can be confidently assigned. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the molecule's stereochemistry.

The application of these techniques would be crucial in the development of enantiomerically pure derivatives of this compound for applications where specific stereoisomers are required.

Applications of 3,3 Difluoro 4 Piperidinone in Medicinal Chemistry Research and Chemical Biology As Scaffolds

3,3-Difluoro-4-piperidinone as a Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful hit-identification strategy, utilizing low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. nih.govvu.nl In recent years, there has been a significant push to move beyond flat, two-dimensional fragments and incorporate more three-dimensional (3D) scaffolds to better explore the complex, non-planar pockets of many proteins. nih.govvu.nl

The this compound motif is an exemplary 3D fragment. As an Fsp3-rich scaffold, it possesses a defined three-dimensional geometry, a departure from the historically planar compounds that dominated fragment libraries. vu.nl This inherent three-dimensionality can lead to improved solubility and selectivity, offering unique interaction patterns with target proteins. vu.nl Fluorinated piperidines, in general, are considered highly useful fragments for drug design due to their favorable "lead-likeness" and 3D characteristics. nih.gov

The presence of fluorine in the scaffold is particularly advantageous for FBDD screening campaigns. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective primary screening method for fluorinated fragment libraries. dtu.dk Since fluorine is absent in natural biological systems, the 19F NMR signal provides a clean background, allowing for the sensitive detection of fragment binding to a target protein, which is observed as a significant change in the 19F signal. dtu.dk This makes libraries containing scaffolds like this compound efficient to screen, leading to higher hit rates and providing a clear starting point for drug development. dtu.dk

Strategies for Lead Generation and Lead Optimization Utilizing this compound

Once a fragment hit containing the this compound scaffold is identified, the next critical phase is its evolution into a more potent "lead" compound. This process, known as lead generation and optimization, involves systematically modifying the fragment's structure to improve its binding affinity and other pharmacological properties. nih.govresearchgate.net

A primary strategy in this phase is "fragment growing," where synthetic chemistry is used to add substituents at specific positions on the scaffold, known as "growth vectors." nih.gov For the this compound core, the piperidinone nitrogen and the carbon atoms of the ring serve as potential growth vectors. High-resolution X-ray crystallography of the initial fragment-protein complex is often used to identify unoccupied pockets near the fragment, guiding the rational design of new analogues that can form additional favorable interactions. nih.gov

Structure-Activity Relationship (SAR) studies are central to lead optimization. nih.gov This involves synthesizing a series of related compounds where specific parts of the molecule are altered, and the effect on biological activity is measured. For instance, in a study on a related 4,4-difluoropiperidine (B1302736) scaffold, researchers systematically modified the substituents attached to the core and measured the binding affinity (Ki) for the Dopamine 4 Receptor. nih.govchemrxiv.org This process revealed that certain substitutions dramatically increased potency, while others diminished it, providing a clear map for further development. chemrxiv.org By applying similar systematic modifications to the this compound scaffold, medicinal chemists can iteratively improve the compound's potency and selectivity for its intended target. nih.gov

| Strategy | Description | Example Application on this compound |

|---|---|---|

| Fragment Growing | Adding functional groups to the core scaffold to access adjacent binding pockets. nih.gov | Synthesizing derivatives with various aryl or alkyl groups attached to the piperidinone nitrogen. |

| Fragment Linking | Connecting two different fragments that bind to adjacent sites on the target protein. | Linking the this compound core to another identified fragment via a suitable chemical linker. |

| Scaffold Hopping | Replacing the core scaffold with a bioisosteric equivalent while retaining key binding interactions. | Replacing the piperidinone ring with another fluorinated heterocycle to explore new intellectual property space or improve properties. |

| Structure-Activity Relationship (SAR) | Systematically modifying the structure and measuring the impact on biological activity to guide design. nih.gov | Creating a matrix of compounds with different substituents at various positions to determine which features enhance potency and selectivity. |

Design of Targeted Libraries Incorporating the this compound Moiety

To efficiently explore the therapeutic potential of the this compound scaffold, medicinal chemists often design and synthesize "target-focused" or "focused" compound libraries. nih.gov Unlike diverse libraries that aim to cover a broad swath of chemical space, focused libraries consist of a collection of compounds designed to interact with a specific protein or a family of related targets, such as kinases or proteases. nih.gov

The design of such a library begins with the central scaffold, in this case, this compound. nih.gov This core structure is then systematically decorated with a variety of substituents at one or more points of diversity. nih.gov The selection of these substituents is not random; it is guided by structural information about the target, computational modeling, or existing knowledge about the target family. nih.gov For example, if the target is a kinase, the library might incorporate substituents known to interact with the ATP-binding site.

The goal is to create a set of compounds (typically 100-500) that efficiently explores the design hypothesis and adheres to "drug-like" properties. nih.gov By building a library around the this compound core, researchers can rapidly screen for potent and selective modulators of their target. This approach leverages the favorable properties conferred by the fluorinated piperidinone motif while systematically probing the surrounding chemical space to discover novel hit compounds. dtu.dknih.gov

Influence of the Difluoro-Piperidinone Motif on Binding Interactions and Pharmacological Profiles

The specific arrangement of atoms in the this compound motif has a profound influence on its molecular properties and how it interacts with biological targets. The geminal difluoro group at the C3 position, adjacent to the C4 carbonyl, is a key feature with multiple effects.

First, the two highly electronegative fluorine atoms act as strong inductive electron-withdrawing groups. This significantly lowers the basicity (pKa) of the piperidine (B6355638) nitrogen. nih.govnih.gov This modulation is critical, as a lower pKa can reduce undesirable interactions with off-targets like the hERG potassium channel and can optimize the compound's charge state at physiological pH, impacting its absorption and distribution. nih.gov

Finally, the combination of the ketone at the C4 position and the nitrogen at the N1 position provides both a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H group, if unsubstituted). These features, combined with the conformational influence and modulated basicity from the difluoro group, create a versatile scaffold. It presents a unique 3D arrangement of electrostatic and hydrogen-bonding features that can be exploited to achieve high-affinity and selective binding to a wide range of biological targets. chim.it

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 3,3-Difluoro-4-piperidinone

The synthesis of N-substituted piperidones and their derivatives is an area of continuous development, with a significant shift towards more environmentally friendly and efficient methodologies. nih.govfigshare.com Future research is focused on developing novel synthetic pathways for this compound that align with the principles of green chemistry. figshare.comunibo.it These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. rsc.orgmdpi.com

Key trends in this area include:

Catalytic Innovations: The development of highly efficient and reusable catalysts, such as nano-based solid acid catalysts, can lead to higher yields and easier product purification. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound is being explored to accelerate reaction times and reduce energy input compared to conventional heating methods. researchgate.netresearchgate.net

Greener Solvents: Research is moving away from traditional volatile organic solvents towards safer alternatives like water, ionic liquids, or solvent-free reaction conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

These sustainable strategies, which have shown promise in the synthesis of other piperidone derivatives, represent a critical future direction for the large-scale and environmentally responsible production of this compound. nih.govresearchgate.net

Exploration of Unconventional Reactivity of the this compound Core

The presence of the gem-difluoro group adjacent to the carbonyl function in this compound offers opportunities for exploring reactivity beyond traditional ketone and amine chemistry. A major frontier in this area is the selective activation and functionalization of the carbon-fluorine (C-F) bond.

The C-F bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. researchgate.net However, developing methods for selective C-F bond activation would unlock novel synthetic transformations, allowing for the introduction of new functional groups at the C3 position. Emerging strategies in this field include:

Transition-Metal-Free Activation: The use of Lewis acids or light/radical initiators to promote C-F bond cleavage offers a greener alternative to heavy metal catalysts. researchgate.net

Catalytic Defluorination: Employing transition metal complexes to mediate the oxidative addition and cleavage of C-F bonds, which can be followed by further functionalization. researchgate.net

Dehydrofluorination: In appropriately designed substrates, the elimination of hydrogen fluoride (B91410) can lead to the formation of valuable fluoro-olefin products, as has been observed in related systems. rsc.org

Investigating these and other unconventional reaction pathways will expand the synthetic toolbox for modifying the this compound core, enabling the creation of derivatives with unprecedented structures and properties.

Integration of this compound into Complex Molecular Architectures

The this compound scaffold is increasingly being recognized as a privileged starting material for the synthesis of complex molecules with significant biological activity. Its integration into larger molecular architectures is a key trend, particularly in the field of medicinal chemistry.

Researchers are utilizing this building block to construct novel inhibitors and receptor antagonists. For instance, the related piperidine (B6355638) core has been central to the development of potent small-molecule inhibitors of the HDM2-p53 protein-protein interaction, which is a critical target in cancer therapy. nih.gov Similarly, difluoropiperidine scaffolds have been incorporated into highly selective dopamine D4 receptor antagonists, which are being investigated for the management of Parkinson's disease. nih.govnih.gov

Future work will likely focus on incorporating the this compound unit into:

Natural Product Analogs: Mimicking the structures of complex natural products to create novel therapeutic agents. mdpi.comcuny.edu

Macrocycles and Constrained Peptides: Using the piperidone core to introduce conformational rigidity and favorable physicochemical properties.

Diverse Heterocyclic Systems: Employing the ketone and amine functionalities as handles for constructing fused or spirocyclic ring systems, as seen in the synthesis of curcumin mimics with anti-inflammatory and antiproliferative properties. rsc.orgrsc.org

The ability to strategically integrate this fluorinated scaffold is crucial for generating the molecular complexity and diversity needed for modern drug discovery programs.

Advanced Computational Approaches for Predicting and Designing this compound-Based Molecules

In silico methods are becoming indispensable tools for accelerating the drug discovery process. For molecules based on the this compound core, computational chemistry is playing a pivotal role in predicting biological activity and guiding the design of new compounds.

Key computational techniques being applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a protein target. It has been used to study how piperidone derivatives bind to oncogenic proteins, providing insights into their potential mechanisms of action. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the potency of new, unsynthesized analogs. researchgate.net

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD): These higher-level computational methods provide detailed information about the electronic structure, stability, and conformational dynamics of molecules and their complexes with biological targets. researchgate.netmdpi.com

The increasing sophistication and predictive power of these computational approaches will enable the rational, hypothesis-driven design of this compound derivatives with optimized potency, selectivity, and drug-like properties. nih.gov

Emerging Applications of this compound in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, there is a growing trend towards using novel chemical entities as "chemical probes" to investigate biological processes. mskcc.orgnih.gov A chemical probe is a selective small molecule used to modulate the function of a specific protein target in cells or organisms, thereby helping to elucidate its biological role. nih.gov

Derivatives of this compound are well-suited for development as chemical probes due to the scaffold's tunability. An excellent example is the development of 4,4-difluoropiperidine-based dopamine D4 receptor antagonists. While these compounds had limitations for in vivo therapeutic use, their high potency and exceptional selectivity make them valuable in vitro tool compounds for studying D4 receptor signaling pathways. nih.govnih.govchemrxiv.org

Future directions in this area include:

Development of Covalent Probes: Incorporating reactive functional groups (e.g., sulfonyl fluorides) that can form a covalent bond with a specific residue on the target protein, enabling durable target engagement and easier identification. rsc.org

Bioorthogonal Handles: Attaching functional groups like azides or alkynes that allow the probe to be selectively tagged with fluorescent dyes or affinity labels in a complex biological environment. nih.gov

Photoaffinity Labeling: Designing probes that can be activated by light to covalently crosslink to their target protein, facilitating target identification and validation.

Bioimaging Agents: Functionalizing the piperidone core with moieties suitable for imaging modalities like fluorescence microscopy or positron emission tomography (PET) to visualize the distribution of the target protein in cells and tissues. nih.gov

The development of such sophisticated chemical tools based on the this compound scaffold will provide powerful new ways to explore complex biological systems and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Difluoro-4-piperidinone, and what reaction conditions optimize yield?